molecular formula C9H15NO2 B1329418 Ethyl 2-cyano-2-ethylbutanoate CAS No. 1619-56-3

Ethyl 2-cyano-2-ethylbutanoate

Cat. No. B1329418
CAS RN: 1619-56-3
M. Wt: 169.22 g/mol
InChI Key: MYPRYLUIKAKSET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyanoacetate esters involves various catalytic and nucleophilic addition reactions. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized through a coupling reaction catalyzed by a ruthenium complex, which suggests that similar catalytic systems could potentially be applied to the synthesis of Ethyl 2-cyano-2-ethylbutanoate . Additionally, the Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate resulted in the formation of 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, indicating that nucleophilic addition could be a viable synthetic route .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and supported by density functional theory (DFT) calculations. For example, the structural determination of ethyl 2-cyano-3-alkoxypent-2-enoates revealed the presence of E- and Z-isomers and provided insights into the steric hindrance effects within the molecule . This information could be useful in predicting the molecular structure of Ethyl 2-cyano-2-ethylbutanoate and understanding its stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of cyanoacetate esters is diverse, as demonstrated by the selective hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate to form different heterocyclic compounds depending on the catalyst used . This suggests that Ethyl 2-cyano-2-ethylbutanoate may also undergo various chemical reactions, leading to a range of products based on the reaction conditions and catalysts employed.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-cyano-2-ethylbutanoate are not directly reported, the properties of similar compounds can provide some expectations. For instance, the synthesis and characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate included spectrometric techniques, which could be applicable for the identification and property determination of Ethyl 2-cyano-2-ethylbutanoate . The transformation products of ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate also offer insights into the stability and reactivity of cyanoacetate esters, which could be relevant for understanding the behavior of Ethyl 2-cyano-2-ethylbutanoate under different conditions .

Scientific Research Applications

Synthesis of Psychotropic Substances

Ethyl 2-cyano-2-ethylbutanoate is utilized in the synthesis of psychotropic substances. For instance, Grigoryan et al. (2011) demonstrated its use in creating ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, which was further used to synthesize benzo[h]quinazolines, a class of psychotropic compounds (Grigoryan et al., 2011).

Pharmaceutical Intermediate Synthesis

This compound serves as an important intermediate in pharmaceutical synthesis. Vitvitskaya et al. (1981) described its role in synthesizing hexamidine and phenobarbital, highlighting its significance in medicinal chemistry (Vitvitskaya et al., 1981).

Enzymatic Synthesis Studies

In enzymatic synthesis, Ethyl 2-cyano-2-ethylbutanoate is pivotal. Jin and Zhang (2011) illustrated its use in preparing both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a key intermediate for drugs like Lipitor, through enzymatic reduction (Jin & Zhang, 2011).

Study of Molecular Interactions

Zhang, Wu, and Zhang (2011) utilized ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoate, a derivative, to study molecular interactions like N⋯π and O⋯π interactions in crystal packing, demonstrating its role in advanced chemical analysis (Zhang, Wu, & Zhang, 2011).

Chemical Synthesis and Structural Analysis

Ethyl 2-cyano-2-ethylbutanoate is also crucial in chemical synthesis and structural analysis. Johnson et al. (2006) employed a derivative, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, for structural determination and characterization, showcasing its importance in understanding molecular structures (Johnson et al., 2006).

properties

IUPAC Name

ethyl 2-cyano-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPRYLUIKAKSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167268
Record name Ethyl 2-cyano-2-ethylbutyrate
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-ethylbutanoate

CAS RN

1619-56-3
Record name Ethyl 2-cyano-2-ethylbutanoate
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Record name Ethyl 2-cyano-2-ethylbutyrate
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Record name 1619-56-3
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Record name Ethyl 2-cyano-2-ethylbutyrate
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Record name Ethyl 2-cyano-2-ethylbutyrate
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Record name ETHYL 2-CYANO-2-ETHYLBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IB Blagoeva, EP Ignatova-Avramova… - … Akademiya na Naukite, 2008 - bcc.bas.bg
… The amino acid was obtained by hydrogenation from ethyl 2-cyano-2-ethylbutanoate [29] as described above. Ethyl 3-amino-2-ethylbutanoate (12.1 g 0.07 mol) was refluxed for 9 h in …
Number of citations: 5 www.bcc.bas.bg

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